

Butylparaben-d9 (CAS Number: 1216904-65-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Butylparaben-d9

Cat. No.: B565421

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Authored for researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **Butylparaben-d9** (CAS: 1216904-65-2), a deuterated analog of the widely used antimicrobial preservative, Butylparaben. This guide details its physicochemical properties, its critical role as an internal standard in analytical methodologies, and the biological signaling pathways of its non-deuterated counterpart that it helps to investigate.

Butylparaben-d9 is a stable isotope-labeled version of Butylparaben, where nine hydrogen atoms on the butyl chain have been replaced with deuterium. This isotopic substitution renders it chemically identical to Butylparaben but with a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application lies in accurately quantifying Butylparaben in various matrices, including cosmetics, pharmaceuticals, food products, and biological samples. [1][2] The use of a deuterated internal standard like **Butylparaben-d9** is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high precision and accuracy in the obtained results.[3][4]

Core Physicochemical and Analytical Data

The essential properties of **Butylparaben-d9** and its non-deuterated analog, Butylparaben, are summarized below. This data is critical for method development and interpretation of analytical results.

Table 1: Physicochemical Properties of **Butylparaben-d9** and Butylparaben

Property	Butylparaben-d9	Butylparaben
CAS Number	1216904-65-2	94-26-8
Molecular Formula	C ₁₁ H ₅ D ₉ O ₃	C ₁₁ H ₁₄ O ₃
Molecular Weight	203.28 g/mol	194.23 g/mol [5]
Appearance	Off-White Solid	White crystalline powder[6]
Storage Temperature	2-8°C	Room Temperature
Solubility	Soluble in Methanol, Acetonitrile	Soluble in acetone, ethanol, chloroform, glycerin, propylene glycol; Slightly soluble in water. [5][7]
log Pow	Not available	3.57 (Computed)[6]

Table 2: Analytical Data for **Butylparaben-d9**

Parameter	Value	Reference
Isotopic Purity	>98% (typically)	Supplier dependent
Chemical Purity	>98%	[8]
Primary Application	Internal Standard for LC-MS and GC-MS	[2]

Experimental Protocols: Quantification of Butylparaben

The following sections outline generalized experimental protocols for the quantification of Butylparaben in cosmetic and biological samples, utilizing **Butylparaben-d9** as an internal standard. These protocols are synthesized from multiple sources and should be optimized for specific matrices and instrumentation.

Quantification of Butylparaben in Cosmetics via LC-MS/MS

This method is suitable for the analysis of Butylparaben in various cosmetic products like creams, lotions, and shampoos.

Methodology:

- Sample Preparation:
 - Weigh 100 mg of the cosmetic sample into a 5 mL polypropylene tube.[\[9\]](#)[\[10\]](#)
 - Add a known concentration of **Butylparaben-d9** internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
 - Add 2 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[\[9\]](#)[\[10\]](#)
 - Vortex the sample for 1 minute to ensure thorough mixing.
 - Sonicate the mixture for 10 minutes to facilitate extraction.[\[9\]](#)[\[10\]](#)
 - Centrifuge the sample at 8000 x g for 5 minutes to pellet solid excipients.[\[9\]](#)[\[10\]](#)
 - Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[\[9\]](#)[\[10\]](#)
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
 - Monitoring: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Butylparaben: Precursor ion (m/z) -> Product ion (m/z)
 - **Butylparaben-d9**: Precursor ion (m/z) -> Product ion (m/z)
 - Instrument parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument.

Quantification of Butylparaben in Biological Samples (Urine) via GC-MS

This protocol is designed for the analysis of Butylparaben in urine, which often requires a hydrolysis step to measure total (free and conjugated) paraben concentrations.

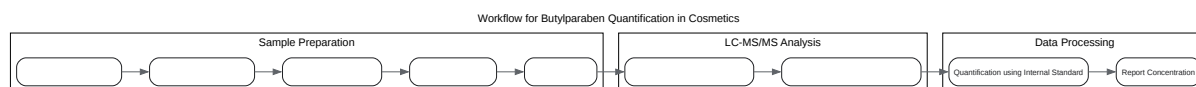
Methodology:

- Sample Preparation:
 - Take a 1 mL aliquot of urine in a glass tube.
 - Add a known amount of **Butylparaben-d9** internal standard.
 - Add 50 µL of β-glucuronidase/sulfatase enzyme solution and buffer to deconjugate the parabens.
 - Incubate the sample at 37°C for 2 hours.

- Perform a liquid-liquid extraction with 2 mL of a suitable organic solvent (e.g., ethyl acetate or a hexane/diethyl ether mixture).
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[\[11\]](#)[\[12\]](#)
- GC-MS Analysis:
 - Gas Chromatography:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at 70°C, ramp up to 280°C.
 - Injection Mode: Splitless.
 - Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Monitoring: Selected Ion Monitoring (SIM).
 - SIM ions (example for TMS derivatives):
 - Butylparaben-TMS: Target and qualifier ions.
 - **Butylparaben-d9**-TMS: Target and qualifier ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Butylparaben in a cosmetic sample using **Butylparaben-d9** as an internal standard, employing LC-MS/MS.



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Workflow for Butylparaben Quantification in Cosmetics

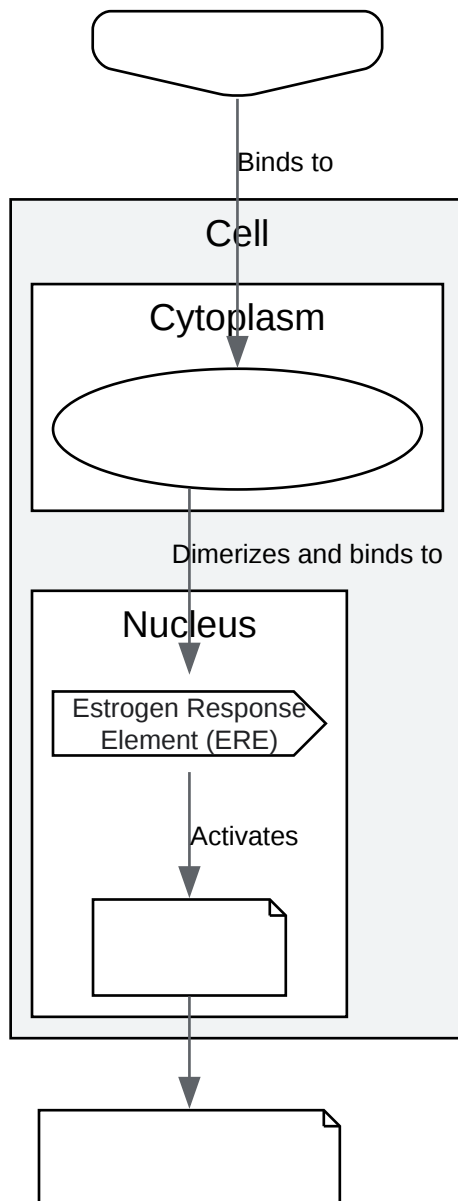
Signaling Pathways of Butylparaben

Butylparaben-d9 serves as an analytical tool to study the biological effects of Butylparaben. As an endocrine-disrupting chemical (EDC), Butylparaben is known to interact with several key signaling pathways.

Estrogenic Signaling Pathway

Butylparaben is a known xenoestrogen, meaning it can mimic the effects of estrogen in the body. It binds to estrogen receptors ($ER\alpha$ and $ER\beta$), although with a lower affinity than the endogenous hormone estradiol.^{[13][14]} This binding can lead to the activation of estrogen-responsive genes, potentially contributing to endocrine disruption.^[13]

Estrogenic Activity of Butylparaben

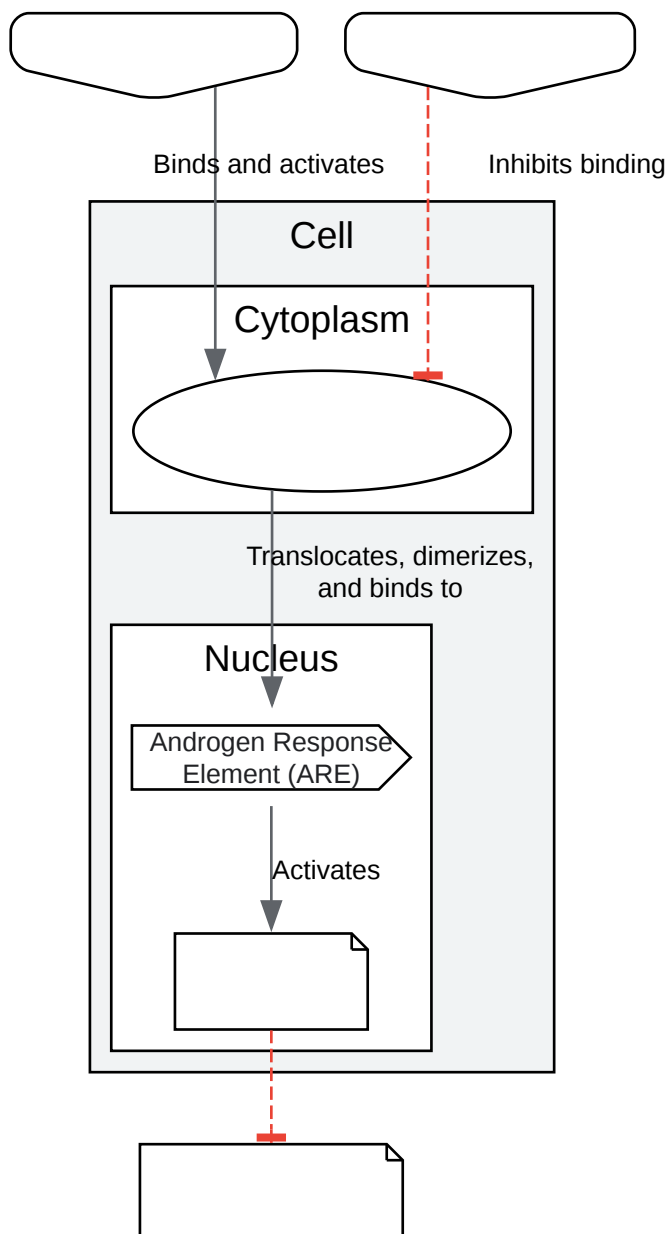
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Estrogenic Activity of Butylparaben

Anti-Androgenic Signaling Pathway

Butylparaben has been shown to exhibit anti-androgenic properties. It can act as an antagonist to the androgen receptor (AR), inhibiting the binding of androgens like testosterone.^{[1][15]} This can disrupt normal androgen signaling, which is crucial for male reproductive development and function.^[16]

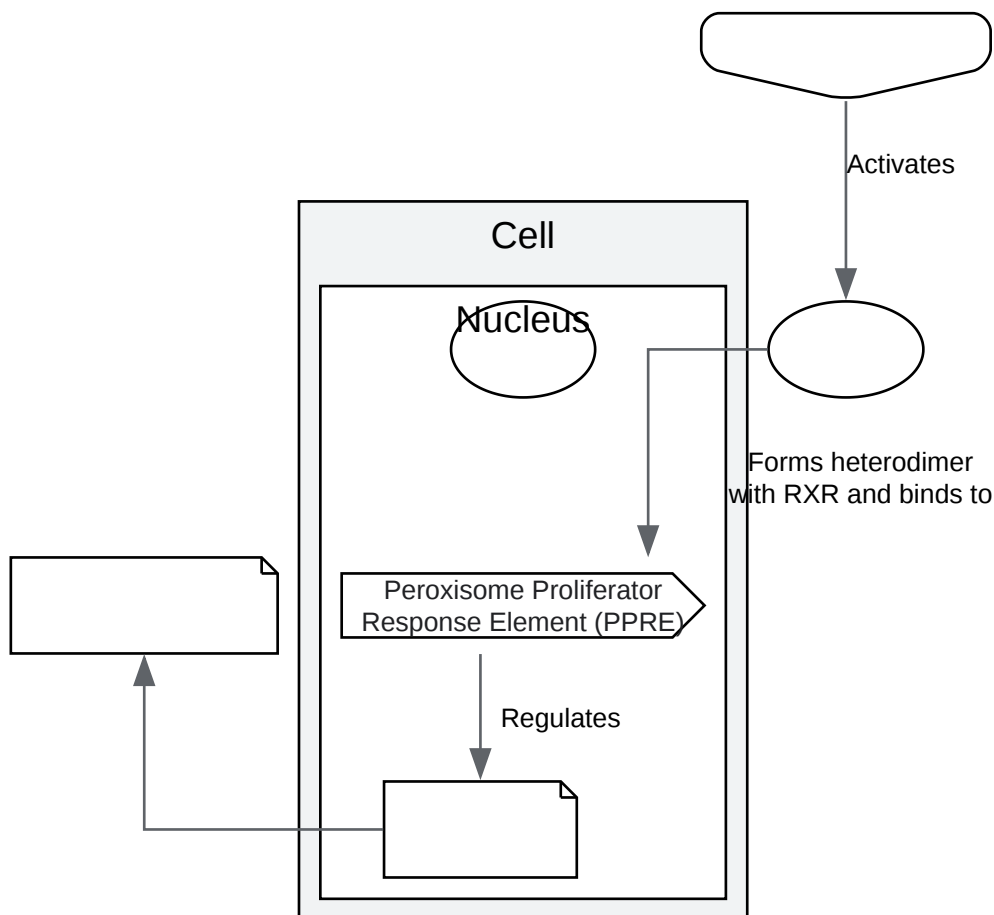
Anti-Androgenic Mechanism of Butylparaben

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Anti-Androgenic Mechanism of Butylparaben

PPAR γ Signaling Pathway

Recent studies have indicated that Butylparaben can activate the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).^[17] PPAR γ is a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.^{[18][19]} The activation of PPAR γ by Butylparaben suggests a potential role in metabolic disruption.

Butylparaben and PPAR γ Signaling[Click to download full resolution via product page](#)Butylparaben and PPAR γ Signaling

In conclusion, **Butylparaben-d9** is an indispensable tool for the accurate quantification of Butylparaben. Understanding its properties and the methodologies in which it is employed is crucial for researchers investigating the prevalence and biological impact of parabens. The endocrine-disrupting potential of Butylparaben through its interaction with estrogenic, androgenic, and metabolic signaling pathways underscores the importance of precise analytical measurements facilitated by its deuterated analog.

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